molecular formula C18H20N2O2 B4645318 N-(3-methylphenyl)-N'-(3-phenylpropyl)ethanediamide

N-(3-methylphenyl)-N'-(3-phenylpropyl)ethanediamide

Cat. No.: B4645318
M. Wt: 296.4 g/mol
InChI Key: DPAODGVETVJQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-methylphenyl)-N’-(3-phenylpropyl)ethanediamide” is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of two amide groups attached to an ethane backbone. The specific structure of this compound includes a 3-methylphenyl group and a 3-phenylpropyl group attached to the nitrogen atoms of the ethanediamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methylphenyl)-N’-(3-phenylpropyl)ethanediamide” typically involves the reaction of 3-methylphenylamine with 3-phenylpropylamine in the presence of an appropriate coupling reagent. Common reagents used in this synthesis include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of “N-(3-methylphenyl)-N’-(3-phenylpropyl)ethanediamide” may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring of reaction conditions can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

“N-(3-methylphenyl)-N’-(3-phenylpropyl)ethanediamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a ligand in the study of enzyme-substrate interactions.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-(3-methylphenyl)-N’-(3-phenylpropyl)ethanediamide” depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-N’-(3-phenylpropyl)propanediamide
  • N-(3-methylphenyl)-N’-(3-phenylpropyl)butanediamide

Uniqueness

“N-(3-methylphenyl)-N’-(3-phenylpropyl)ethanediamide” is unique due to its specific substitution pattern on the ethanediamide backbone. This structural feature may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-(3-methylphenyl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14-7-5-11-16(13-14)20-18(22)17(21)19-12-6-10-15-8-3-2-4-9-15/h2-5,7-9,11,13H,6,10,12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAODGVETVJQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylphenyl)-N'-(3-phenylpropyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylphenyl)-N'-(3-phenylpropyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-(3-methylphenyl)-N'-(3-phenylpropyl)ethanediamide
Reactant of Route 4
Reactant of Route 4
N-(3-methylphenyl)-N'-(3-phenylpropyl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-(3-methylphenyl)-N'-(3-phenylpropyl)ethanediamide
Reactant of Route 6
Reactant of Route 6
N-(3-methylphenyl)-N'-(3-phenylpropyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.